molecular formula C16H16ClNO2 B5763119 2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide

Cat. No. B5763119
M. Wt: 289.75 g/mol
InChI Key: GLLGMVBUXLZRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide, also known as Clofibric acid, is a chemical compound that belongs to the fibrate class of drugs. It is primarily used as a lipid-lowering agent to reduce cholesterol and triglyceride levels in patients with hyperlipidemia. However, its potential applications in scientific research have also been explored in recent years.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid works by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. By activating PPARs, clofibric acid increases the expression of genes involved in lipid metabolism, leading to the reduction of cholesterol and triglyceride levels in the blood.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid has been shown to have several biochemical and physiological effects in animal studies. It has been found to increase the activity of enzymes involved in fatty acid oxidation and decrease the activity of enzymes involved in fatty acid synthesis in the liver. It has also been found to increase the expression of genes involved in the transport of fatty acids and decrease the expression of genes involved in the synthesis of fatty acids in the liver.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a well-characterized compound that has been extensively studied in animal models. However, its use in lab experiments is limited by its potential toxicity and its low solubility in water.

Future Directions

There are several future directions for the use of clofibric acid in scientific research. One potential application is in the development of new drugs for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another potential application is in the development of new methods for the detection and quantification of pharmaceuticals and personal care products in the environment. Additionally, further studies are needed to assess the potential toxicity of clofibric acid and its effects on human health.

Synthesis Methods

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid can be synthesized using various methods, including the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride, followed by the reaction with N-methyl-N-phenylacetamide. Another method involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid, followed by the reaction with N-methyl-N-phenylamine.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide acid has been found to have potential applications in scientific research, particularly in the fields of environmental chemistry and toxicology. It is used as a marker compound for the detection of wastewater contamination in surface water and groundwater. It is also used as a reference compound for the identification and quantification of other pharmaceuticals and personal care products in the environment.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGMVBUXLZRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6573790

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